molecular formula C13H11N3O4 B3130254 2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 341967-19-9

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

Cat. No.: B3130254
CAS No.: 341967-19-9
M. Wt: 273.24 g/mol
InChI Key: ZPRYUZCFPBLQKS-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . This compound is known for its unique structure, which includes a methoxybenzyl group attached to an imidazolidinyl ring with three oxo groups and an acetonitrile group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile involves several steps. One common method includes the photochemical benzylic bromination using BrCCl3, which is compatible with electron-rich aromatic substrates . This method is often used in continuous flow conditions to improve the efficiency and yield of the reaction.

Chemical Reactions Analysis

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly at the methoxybenzyl group.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile involves its interaction with specific molecular targets and pathways. The methoxybenzyl group and the imidazolidinyl ring play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile include:

These compounds share similar structural features but differ in the position of the methoxy group or other substituents

Properties

IUPAC Name

2-[3-[(2-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-10-5-3-2-4-9(10)8-16-12(18)11(17)15(7-6-14)13(16)19/h2-5H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYUZCFPBLQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301159019
Record name 3-[(2-Methoxyphenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341967-19-9
Record name 3-[(2-Methoxyphenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341967-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methoxyphenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301159019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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